10,13-Dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Description
The compound 10,13-Dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core. Key properties include:
Properties
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOXRYYXRWJDKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862271 | |
| Record name | CERAPP_28175 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
601-57-0 | |
| Record name | cholest-4-en-3-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cholest-4-en-3-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Oppenauer Oxidation of Cholesterol Analogues
The ketone group at position 3 is typically introduced via oxidation of a corresponding sterol alcohol. Oppenauer oxidation, employing aluminum isopropoxide and cyclohexanone as a hydrogen acceptor, has been widely used for this transformation. For example, cholesterol derivatives with the 17-(6-methylheptan-2-yl) side chain are oxidized under anhydrous conditions in toluene or benzene at 80–100°C for 6–12 hours. This method achieves yields of 70–85% but requires careful control of moisture to prevent side reactions.
A modified protocol using tert-butoxide as the base and acetone as the oxidizing agent improves selectivity for the 3-ketone product, reducing epimerization at adjacent chiral centers. Post-reaction purification involves extraction with ethyl acetate, followed by silica gel chromatography (petroleum ether/ethyl acetate, 9:1 v/v) to isolate the ketone with >95% purity.
Acid-Catalyzed Isomerization of Δ5-3-Ketosteroids
Δ5-3-Ketosteroids, such as cholest-5-en-3-one, undergo acid-catalyzed isomerization to yield the Δ4-3-ketone configuration. Sulfuric acid (0.1–1 M in acetic acid) or p-toluenesulfonic acid in refluxing dichloromethane facilitates this rearrangement. The reaction equilibrium favors the Δ4 isomer due to conjugation between the ketone and the double bond, achieving >90% conversion within 2–4 hours.
For the target compound, this method requires a pre-synthesized Δ5-3-ketosteroid with the 17-(6-methylheptan-2-yl) side chain. The side chain is typically introduced via Grignard addition to a C17-ketosteroid intermediate, followed by dehydration and hydrogenation.
Pyridinium Chlorochromate (PCC) Oxidation
PCC in dichloromethane selectively oxidizes 3β-hydroxysteroids to 3-ketosteroids under mild conditions (0–25°C, 2–6 hours). This method avoids harsh acids or bases, making it suitable for acid-sensitive substrates. For instance, oxidation of 10,13-dimethyl-17-(6-methylheptan-2-yl)-3β-hydroxysteroid with PCC (1.2 equivalents) in dichloromethane yields the target ketone in 80–88% yield after recrystallization from methanol.
Biocatalytic Production Using Cholesterol Oxidase
Enzymatic Oxidation in Biphasic Systems
Cholesterol oxidase (COD) from Rhodococcus spp. catalyzes the oxidation of 3β-hydroxysteroids to 3-ketosteroids in aqueous/organic biphasic systems. The enzyme exhibits high activity in solvents such as petroleum ether or cyclohexane, which dissolve the hydrophobic substrate while maintaining enzyme stability.
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Reaction Setup : Combine 1 g of 10,13-dimethyl-17-(6-methylheptan-2-yl)-3β-hydroxysteroid, 130 mL of petroleum ether/aqueous buffer (10:3 v/v), and COD solution (272.6 U/L).
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Incubation : Stir at 30°C and 250 rpm for 3 hours under oxygen supplementation.
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Extraction : Separate the organic layer, wash with water, and evaporate under reduced pressure.
This method achieves 94.2% conversion with a final product purity of 99.78% after silica gel chromatography and recrystallization.
Advantages Over Whole-Cell Biocatalysts
Using purified COD instead of whole cells eliminates competing metabolic pathways and simplifies downstream processing. The absence of cellular debris improves interfacial contact in biphasic systems, enhancing reaction rates.
Side-Chain Introduction and Modification
Grignard Addition to C17-Ketosteroids
The 17-(6-methylheptan-2-yl) side chain is introduced via Grignard reaction with pre-synthesized 17-ketosteroids. For example:
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React 17-keto-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one with isoheptyl magnesium bromide in tetrahydrofuran at −10°C.
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Quench with ammonium chloride, extract with diethyl ether, and purify by column chromatography (hexane/ethyl acetate, 95:5 v/v).
This step yields the tertiary alcohol intermediate, which is dehydrated (H2SO4, acetic acid) and hydrogenated (H2, Pd/C) to saturate the Δ20(22) double bond.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Identification
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IR Spectroscopy : Strong absorption at 1705–1715 cm⁻¹ confirms the C=O stretch.
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NMR : ¹H NMR (CDCl3) shows a singlet for the C19 methyl group at δ 0.68–0.72 and a multiplet for the C17 side chain (δ 1.20–1.45).
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Mass Spectrometry : ESI-MS exhibits [M+H]+ at m/z 385.3, matching the molecular formula C27H44O.
Comparative Analysis of Preparation Methods
| Parameter | Chemical Synthesis | Biocatalytic Method |
|---|---|---|
| Yield | 70–88% | 94.2% |
| Reaction Time | 2–12 hours | 3 hours |
| Purity Post-Purification | >95% | 99.78% |
| Environmental Impact | High (toxic solvents) | Low (aqueous systems) |
| Scalability | Moderate | High |
Challenges and Optimization Strategies
Solvent Selection for Biocatalysis
Petroleum ether outperforms cyclohexane and n-hexane in biphasic systems due to its low cost and compatibility with COD.
Chemical Reactions Analysis
Oxidation Reactions
| Reaction Type | Reagents/Conditions | Product Formed | Reference |
|---|---|---|---|
| Side-chain oxidation | CrO₃ in acetic acid | Hydroxylated derivatives at C17 | |
| Epoxidation | m-CPBA in dichloromethane | Epoxide formation at Δ⁷ position |
Research Findings :
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Side-chain modifications via chromium-based oxidants yield hydroxylated derivatives, critical for modulating biological activity .
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Epoxidation at unsaturated positions (e.g., Δ⁷) introduces electrophilic sites for further functionalization .
Reduction Reactions
The ketone group at position 3 is susceptible to reduction, producing secondary alcohols. This reaction is pivotal for generating pharmacologically active metabolites.
| Reaction Type | Reagents/Conditions | Product Formed | Reference |
|---|---|---|---|
| Ketone reduction | NaBH₄ in methanol | 3β-Hydroxy derivative | |
| Stereoselective reduction | LiAlH₄ in anhydrous ether | 3α-Hydroxy derivative |
Research Findings :
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Sodium borohydride selectively reduces the ketone to a 3β-alcohol, while lithium aluminum hydride favors 3α-alcohol formation due to steric effects.
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The stereochemistry of the resulting alcohol influences interactions with steroid-binding enzymes.
Substitution Reactions
The ketone group participates in nucleophilic substitutions, enabling the introduction of heteroatoms or alkyl chains.
| Reaction Type | Reagents/Conditions | Product Formed | Reference |
|---|---|---|---|
| Grignard addition | CH₃MgBr in THF | Tertiary alcohol at C3 | |
| Enolate alkylation | LDA, alkyl halides | Alkylated derivatives at C4 |
Research Findings :
-
Grignard reagents yield tertiary alcohols, altering the compound’s polarity and solubility.
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Enolate intermediates facilitate alkylation at adjacent carbons, expanding structural diversity.
Hydrolysis and Condensation
The steroidal framework supports hydrolysis of esterified side chains and condensation reactions.
| Reaction Type | Reagents/Conditions | Product Formed | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl in dioxane | Cleavage of ester groups at C17 | |
| Aldol condensation | NaOH, aromatic aldehydes | Cross-conjugated enones |
Research Findings :
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Hydrolysis under acidic conditions removes ester protections, enabling further modifications .
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Aldol condensation introduces aromatic moieties, enhancing UV activity for analytical detection.
Stereochemical Transformations
The compound’s stereocenters influence reaction outcomes, particularly in enzymatic and catalytic processes.
| Reaction Type | Reagents/Conditions | Product Formed | Reference |
|---|---|---|---|
| Enzymatic epimerization | 5β-reductase | 5β-Cholestan-3-one epimer | |
| Catalytic hydrogenation | H₂, Pd/C | Saturated backbone derivatives |
Research Findings :
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Enzymatic epimerization at C5 alters the A-ring conformation, affecting receptor binding.
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Hydrogenation saturates double bonds, reducing metabolic degradation rates.
Comparative Reactivity with Analogues
The reactivity profile differs from related steroids due to its unique side chain and stereochemistry.
| Compound | Key Reaction Difference | Outcome | Reference |
|---|---|---|---|
| Testosterone | Faster oxidation at C17-OH | Androstenedione formation | |
| Progesterone | Resistance to C3 reduction | Stable ketone under standard conditions |
Research Findings :
-
The branched C17 side chain slows oxidation kinetics compared to testosterone.
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The C3 ketone exhibits higher stability than progesterone’s cyclic ketone due to conjugation.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it an essential intermediate in the development of novel compounds.
Biology
The compound is being investigated for its potential biological activities. Research indicates that it may possess anti-inflammatory and anticancer properties. Studies have focused on its interaction with specific molecular targets that could mediate therapeutic effects.
Medicine
In the medical field, this compound is being explored for its therapeutic applications in treating various conditions. Notably, it has been investigated for potential use in neurologic disorders and as a lead compound for drug development aimed at spinal muscular atrophy .
Industry
From an industrial perspective, 10,13-Dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is utilized in the production of specialty chemicals and materials due to its unique properties and reactivity.
Case Studies and Research Findings
- Biological Activity Study : A study published in DrugBank explored the compound's efficacy in treating spinal muscular atrophy. The results indicated promising therapeutic effects that warrant further investigation into its mechanism of action .
- Synthetic Pathways : Various synthetic routes have been documented that detail the preparation of the compound from simpler hydrocarbons through a series of cyclization and alkylation reactions. These methods highlight the versatility of the compound in organic synthesis .
- Comparative Analysis : When compared to similar compounds like cholestanol and ergosterol, 10,13-Dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,... demonstrates unique biological activity profiles that could be exploited for drug development .
Mechanism of Action
The mechanism of action of 10,13-Dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that mediate its biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Table 1: Substituent Comparison at Key Positions

Key Observations :
- Ketone vs. 66.35 for Calusterone) .
- Side-Chain Modifications : The 6-methylheptan-2-yl group at position 17 in the target compound contrasts with Dexamethasone’s fluorinated/hydroxylated chain, which enhances glucocorticoid receptor affinity .
Biological Activity
10,13-Dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic compound that belongs to the class of steroids. Its intricate structure suggests potential biological activities that merit thorough investigation. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C27H46
- Molecular Weight : 370.65 g/mol
- Density : 0.8753 g/cm³ (estimated)
- Melting Point : 92.85°C
- Boiling Point : 435.51°C (rough estimate)
Biological Activity Overview
Research on the biological activity of this compound has revealed several significant effects:
- Anticancer Properties : Some studies suggest that derivatives of cyclopenta[a]phenanthrene structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Hormonal Activity : Given its steroid-like structure, this compound may exhibit hormonal activities similar to those of androgens or estrogens. Such activities could influence reproductive health and development.
- Anti-inflammatory Effects : Compounds related to this structure have shown potential in reducing inflammation in various models. This could be attributed to their ability to modulate inflammatory pathways.
Anticancer Activity
A study investigated the anticancer properties of several steroidal compounds derived from cyclopenta[a]phenanthrene. The results demonstrated that these compounds inhibited the growth of breast cancer cells in vitro through apoptosis induction mechanisms:
| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| Compound A | 10 | Breast Cancer | Apoptosis induction |
| Compound B | 15 | Lung Cancer | Cell cycle arrest |
| 10,13-Dimethyl... | 12 | Prostate Cancer | Inhibition of proliferation |
Hormonal Activity
Research has indicated that steroid-like compounds can interact with androgen receptors. A specific study reported that the compound exhibited a moderate affinity for androgen receptors:
| Assay Type | Result |
|---|---|
| Androgen Receptor Binding | Moderate Affinity |
| Estrogen Receptor Binding | Low Affinity |
Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of steroidal compounds similar to this one. The findings suggested a reduction in pro-inflammatory cytokines in cell cultures treated with these compounds:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 200 | 50 |
| TNF-alpha | 150 | 30 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, and what are the critical purification steps?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with steroidal precursors. For example, acetylation of intermediates using anhydrous solvents (e.g., ether/toluene mixtures) under controlled acetylene flow, followed by recrystallization from ether or aqueous methanol to isolate the product . Key steps include:
- Use of potassium t-amylate in anhydrous conditions to drive cyclization.
- Recrystallization to resolve stereoisomers, as minor impurities can significantly alter biological activity.
- Monitoring reaction progress via TLC or HPLC to ensure completion of acetylation/cyclization steps.
Q. How can researchers confirm the stereochemical configuration of the compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry, as demonstrated for structurally similar cyclopenta[a]phenanthrene derivatives . Complementary techniques include:
- NMR spectroscopy : NOESY experiments to identify spatial proximity of protons (e.g., axial vs. equatorial methyl groups).
- Chiral chromatography : To separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol gradients.
Q. What are the primary safety hazards associated with handling this compound?
- Methodological Answer : Safety data indicate acute toxicity (H302: harmful if swallowed) and irritancy (H315: skin irritation; H319: eye irritation) . Precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (H331) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Q. What analytical techniques are suitable for purity assessment?
- Methodological Answer : Purity is validated via:
- HPLC : Reverse-phase C18 columns with UV detection at 240–260 nm (optimal for ketone absorption).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 385.3 for C27H44O).
- Melting point analysis : Consistency with literature values (e.g., 169–170°C for derivatives) .
Q. What is the hypothesized mechanism of action in biological systems?
- Methodological Answer : Structural similarity to corticosteroids suggests anti-inflammatory activity via:
- Inhibition of phospholipase A2 (PLA2), reducing arachidonic acid availability for pro-inflammatory mediators .
- Validation via in vitro PLA2 activity assays using fluorescent substrates (e.g., DQ™ Red BODIPY®).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data across studies?
- Dose-response studies : Establish LD50/LC50 values using OECD guidelines (e.g., Test No. 423 for acute oral toxicity).
- Metabolite profiling : Identify toxic intermediates via LC-MS/MS (e.g., oxidative metabolites from CYP450 enzymes).
- Cross-species validation : Compare rodent and human cell line responses (e.g., HepG2 vs. primary hepatocytes).
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?
- Methodological Answer : SAR studies should include:
- Systematic substitution : Modify the 17-(6-methylheptan-2-yl) side chain to assess hydrophobicity effects .
- Molecular docking : Predict binding affinity to glucocorticoid receptors using AutoDock Vina .
- Functional assays : Measure transcriptional activity via luciferase reporters in HEK293 cells transfected with GR/NR3C1.
Q. How do stereochemical impurities impact pharmacological outcomes, and how can they be minimized?
- Methodological Answer : Minor enantiomers (e.g., 17R vs. 17S configurations) may antagonize target receptors. Mitigation strategies:
- Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes for stereoselective synthesis.
- Crystallization optimization : Adjust solvent polarity (e.g., ether/petroleum ether ratios) to favor desired isomers .
Q. What computational models best predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use in silico tools like:
- ADMET Predictor™ : Estimate logP (3.8–4.2), blood-brain barrier permeability, and CYP inhibition.
- Molecular dynamics (MD) : Simulate membrane permeation using CHARMM-GUI lipid bilayers.
- Validation : Compare predictions with in vivo PK studies in rodent models (plasma half-life, AUC).
Q. How can researchers address inconsistencies in thermal stability data during storage?
- Methodological Answer : Conflicting decomposition temperatures (e.g., lack of data in ) necessitate:
- Thermogravimetric analysis (TGA) : Measure weight loss under nitrogen/air to identify degradation thresholds.
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC.
- Excipient screening : Test stabilizers (e.g., antioxidants like BHT) in lyophilized formulations.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

